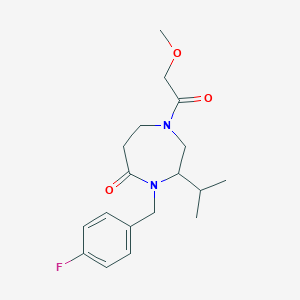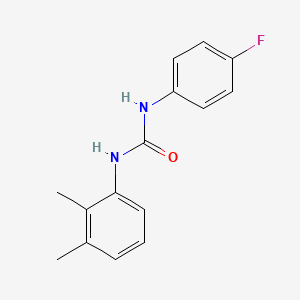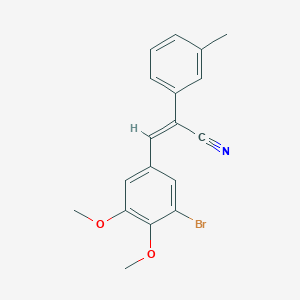
3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile, also known as 25B-NBOMe, is a synthetic drug that belongs to the class of N-benzyl phenethylamines. It is a potent hallucinogenic compound that is commonly used for recreational purposes. However, the scientific community has shown interest in this compound due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用機序
The exact mechanism of action of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile is not fully understood. However, it is believed that the compound acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This activation of the receptor leads to the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile are similar to those of other hallucinogenic compounds. The compound can cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One of the major advantages of using 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile in lab experiments is its potency. The compound is highly potent, which means that small amounts can be used in experiments. This can be beneficial for researchers who are working with limited resources. However, the use of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile in lab experiments is also limited by its potential toxicity and the lack of understanding of its long-term effects.
将来の方向性
There are several future directions for research on 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the long-term effects of the compound on the brain and the body. Additionally, the use of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile in the treatment of certain psychiatric disorders is also an area of potential future research.
合成法
The synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile involves the condensation of 2-(3-methylphenyl)acetonitrile with 3-(3-bromo-4,5-dimethoxyphenyl)propanal in the presence of a base and a catalyst. The resulting compound is then reduced to 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile using a reducing agent. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
The scientific research community has shown interest in 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile due to its potential applications in various fields. One of the major areas of interest is medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The hallucinogenic properties of 3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)acrylonitrile can also be used to study the mechanisms of action of other hallucinogenic compounds.
特性
IUPAC Name |
(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12-5-4-6-14(7-12)15(11-20)8-13-9-16(19)18(22-3)17(10-13)21-2/h4-10H,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKLUVFWDBXQC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

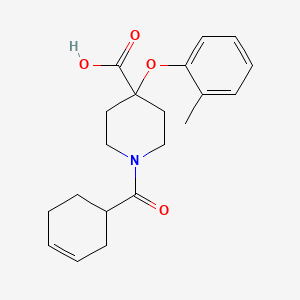
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
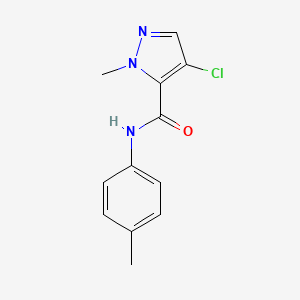
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)
